MMP-1 Inhibitory Potential: Structural Privilege of 4-Fluorophenylsulfonyl-β-alanine Scaffold in Short-Pocket Enzyme Targeting
The 4-fluorophenylsulfonyl-β-alanine scaffold (CAS 208121-88-4) belongs to a sulfonamide class described in patent literature as having matrix metalloproteinase inhibitory activity, specifically targeting stromelysin-1 (MMP-3) and gelatinase A (MMP-2) [1]. Systematic SAR studies on structurally related N-4-nitrobenzyl-β-alanine hydroxamates demonstrate that arylsulfonyl P1' group identity critically determines inhibitory potency and enzyme selectivity. In this series, pentafluorophenylsulfonyl and 3-trifluoromethyl-phenylsulfonyl substitutions yielded the most potent MMP-1 inhibition with KI values of 3-5 nM, whereas alternative aryl substitutions produced significantly attenuated activity [2]. The 4-fluorophenylsulfonyl moiety represents an intermediate substitution pattern that balances electronic effects (σp = 0.06 for F) versus the strongly electron-withdrawing pentafluoro (σp ≈ 0.30) or CF3 (σp = 0.54) groups, thereby modulating target engagement. This electronic tuning distinguishes CAS 208121-88-4 from analogs bearing electron-donating substituents (e.g., 4-methyl, 4-tert-butyl) or bulky hydrophobic groups (e.g., 4-phenoxyphenyl) [3].
| Evidence Dimension | Electronic substituent effect (Hammett σp) on MMP inhibitory potency |
|---|---|
| Target Compound Data | 4-Fluorophenyl: σp = 0.06 (weakly electron-withdrawing by induction; moderately electron-donating by resonance) |
| Comparator Or Baseline | Pentafluorophenyl: σp ≈ 0.30 (strong electron-withdrawing); 3-CF3-phenyl: σp = 0.43 (strong electron-withdrawing); 4-Methylphenyl: σp = -0.17 (electron-donating) |
| Quantified Difference | σp difference of 0.36-0.48 vs. pentafluoro/CF3; σp difference of 0.23 vs. 4-methyl (directionally opposite electronic effect) |
| Conditions | Hammett substituent constants; SAR derived from MMP-1 inhibition assays using recombinant human MMP-1 catalytic domain with fluorogenic substrate |
Why This Matters
The 4-fluorophenyl electronic profile produces distinct target engagement characteristics compared to both stronger electron-withdrawing and electron-donating aryl sulfonyl analogs, making CAS 208121-88-4 a specific electronic reference compound for SAR exploration rather than an interchangeable member of the class.
- [1] MolAid. 3-[(4-Fluorophenyl)sulfonylamino]propanoic acid | CAS 208121-88-4. Describes sulfonamide compounds as stromelysin-1 and gelatinase A inhibitors. View Source
- [2] Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Substitutions leading to best MMP-1 inhibitors: pentafluorophenylsulfonyl or 3-trifluoromethyl-phenylsulfonyl (KI = 3-5 nM). View Source
- [3] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. σp values: F = 0.06, CH3 = -0.17, CF3 = 0.54. View Source
